molecular formula C₂₉H₂₇F₃N₆O B001185 Ponatinib CAS No. 943319-70-8

Ponatinib

Cat. No. B001185
M. Wt: 532.6 g/mol
InChI Key: PHXJVRSECIGDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ponatinib is an antineoplastic (cancer) medicine. It interferes with the growth of cancer cells, which are eventually destroyed by the body . It is a multi-targeted tyrosine kinase inhibitor .


Synthesis Analysis

Ponatinib is readily absorbed in humans, metabolized through multiple pathways, and is eliminated mostly in feces . It is produced by its incubation with rat liver microsomes . The conversion from isomer 1 into isomer 2 proceeded with ∼30% after 72 h .


Molecular Structure Analysis

Ponatinib is a pan-BCR-ABL inhibitor. It inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor .


Chemical Reactions Analysis

Ponatinib is a kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . It undergoes multiple metabolic reaction pathways including N-demethylation, N-oxide formation, oxidation, reduction, and hydroxylation .


Physical And Chemical Properties Analysis

Ponatinib has a molecular weight of 532.56 . It is a novel potent, orally available small molecule multitargeted kinase inhibitor .

Scientific Research Applications

  • Pan-FGFR Inhibitor for Cancer Treatment : Ponatinib acts as a potent pan-FGFR inhibitor, showing activity in multiple FGFR-amplified or mutated cancer models. This provides a strong rationale for its evaluation in patients with FGFR-driven cancers (Gozgit et al., 2012).

  • Effective Against FLT3-ITD Mutant-Driven Acute Myeloid Leukemia : Ponatinib potently inhibits FLT3-ITD mutant-driven acute myeloid leukemia and other hematologic malignancies, supporting its investigation in these diseases (Gozgit et al., 2011).

  • Treatment of RET-Driven Medullary Thyroid Carcinoma : Ponatinib is a potent inhibitor of RET kinase, showing promising preclinical activity in models of RET-driven medullary thyroid carcinoma (De Falco et al., 2013).

  • Multitargeted Inhibitor for Various Cancers : It is active on various kinases including FGFRs, RET, AKT, ERK1/2, KIT, MEKK2, and has been evaluated in various cancers (Musumeci et al., 2018).

  • Treatment of Chronic Myelogenous Leukemia (CML) : Ponatinib is an alternative for chronic phase CML patients failing two or more tyrosine kinase inhibitors or developing a T315I mutation (Nicolini et al., 2013).

  • Brain (Micro)Metastases Treatment : Its use in patients with brain (micro)metastases positioned behind an intact blood-brain barrier might be beneficial by inhibiting ABCG2 and ABCB1 (Kort et al., 2017).

  • Chronic Myeloid Leukemia Treatment : Ponatinib is indicated for the treatment of CML, particularly in patients resistant or intolerant to imatinib and for those with the T315I mutation (Massaro et al., 2017).

  • Vascular Adverse Events : Ponatinib can cause severe vascular adverse events by promoting endothelial cell dysfunction, apoptosis, and inhibiting angiogenesis (Paez-Mayorga et al., 2018).

  • Treatment of Philadelphia Chromosome-Positive Leukemias : It is a valuable treatment option for adults with T315I-positive chronic myeloid leukemia or Philadelphia chromosome-positive acute lymphoblastic leukemia, though serious adverse reactions have been reported (Hoy, 2014).

  • Cardiovascular Risk in Chronic Myeloid Leukemia Patients : Its clinical use in treating Philadelphia chromosome-positive leukemias is complicated by the potential development of cardiovascular events (Breccia et al., 2017).

  • Combination Therapy for Acute Lymphoblastic Leukemia : Combining chemotherapy with ponatinib resulted in a high 2-year event-free survival rate for patients with Philadelphia chromosome-positive acute lymphoblastic leukemia (Jabbour et al., 2015).

  • Cardiovascular Toxicity in Chronic Myelogenous Leukemia Patients : Ponatinib induces apoptosis in human coronary artery endothelial cells, which may contribute to the increased risk of cardiovascular events in CML patients treated with it (Hadzijusufovic et al., 2016).

  • Efficacy in Newly Diagnosed Chronic Myelogenous Leukemia Patients : Ponatinib was efficacious and well tolerated in newly diagnosed chronic myelogenous leukemia patients, with higher molecular response rates compared to imatinib (Lipton et al., 2014).

  • Resistance in Ph Chromosome-Positive Leukemia : BCR-ABL1 compound mutants confer clinical resistance to ponatinib in Ph chromosome-positive leukemia (Zabriskie et al., 2014).

  • Cardiac Toxicity Prediction Using Human-Induced Pluripotent Stem Cells : A multiparameter in vitro toxicity screening approach using human-induced pluripotent stem cell-derived cardiomyocytes accurately predicted the cardiac toxicity potential of ponatinib (Talbert et al., 2015).

  • Pharmacokinetic Effects with Ketoconazole : Ketoconazole combined with ponatinib increased ponatinib exposure significantly, suggesting caution should be exercised with concurrent use (Narasimhan et al., 2013).

  • Intrinsic and Adaptive Resistance Factor : Lipid droplet-mediated scavenging is a novel intrinsic and adaptive resistance factor against ponatinib (Englinger et al., 2020).

  • Pharmacokinetics Affected by Food Consumption : The pharmacokinetics and bioavailability of ponatinib are affected by the consumption of high- and low-fat meals in healthy subjects (Narasimhan et al., 2013).

Safety And Hazards

Ponatinib is associated with cardiovascular adverse events (CAEs), and its frequency in the real world is limited . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Ponatinib is highly effective. Dose adjustments and increased awareness of the cardiotoxicities associated with ponatinib may help maximize its benefits . There are also ongoing studies on using ponatinib in earlier lines of therapy and in patients with Ph-positive ALL .

properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXJVRSECIGDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241426
Record name Ponatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML. This protein arises from the fused Bcr and Abl gene- what is commonly known as the Philadelphia chromosome. Ponatinib is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases. The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase. Other targets that ponatinib inhibits are members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. A decrease in tumour size expressing native or T315I mutant BCR-ABL have been observed in rats., Ponatinib is a kinase inhibitor. Ponatinib inhibited the in vitro tyrosine kinase activity of ABL and T315I mutant ABL with IC50 concentrations of 0.4 and 2.0 nM, respectively. Ponatinib inhibited the in vitro activity of additional kinases with IC50 concentrations between 0.1 and 20 nM, including members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. Ponatinib inhibited the in vitro viability of cells expressing native or mutant BCR-ABL, including T315I. In mice, treatment with ponatinib reduced the size of tumors expressing native or T315I mutant BCR-ABL when compared to controls., Gain-of-function mutations of membrane receptor tyrosine kinase KIT especially gate-keeper D816V point mutation in KIT render kinase auto-activation, disease progression, and poor prognosis. D816V KIT is found in -80% of the patients of systemic mastocytosis (SM), and is resistant to the first and the second generations of tyrosine kinase inhibitors (TKIs). The purpose of this investigation was aimed at exploring whether ponatinib (AP24534), a novel effective TKI against T315I Bcr-Abl was active against D816V KIT. /The researchers/ discovered that ponatinib abrogated the phosphorylation of KIT harboring either V560G (sensitive to imatinib) or D816V mutation (resistant to imatinib) and the downstream signaling transduction. Ponatinib inhibited the growth of D816V KIT expressing cells in culture and nude mouse xenografted tumor. Ponatinib triggered apoptosis by inducing the release of cytochrome c and AIF, downregulation of Mcl-1. Furthermore, ponatinib abrogated the phosphorylation of beta-catenin at site Y654, suppressed the translocation of beta-catenin, inhibited the transcription and DNA binding of TCF and the expression of its targets (e.g. Axin2, c-Myc, and cyclin D1). Moreover, ponatinib was highly active against xenografted D816V KIT tumors in nude mice and significantly prolonged the survival of mice with aggressive SM or mast cell leukemia by impeding the expansion and infiltration of mast cells with imatinib-resistant D814Y KIT. ..., The BCR-ABL inhibitor imatinib has revolutionized the treatment of chronic myeloid leukemia. However, drug resistance caused by kinase domain mutations has necessitated the development of new mutation-resistant inhibitors, most recently against the T315I gatekeeper residue mutation. Ponatinib (AP24534) inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor. Here, we undertook a combined crystallographic and structure-activity relationship analysis on ponatinib to understand this unique profile. While the ethynyl linker is a key inhibitor functionality that interacts with the gatekeeper, virtually all other components of ponatinib play an essential role in its T315I inhibitory activity. The extensive network of optimized molecular contacts found in the DFG-out binding mode leads to high potency and renders binding less susceptible to disruption by single point mutations. The inhibitory mechanism exemplified by ponatinib may have broad relevance to designing inhibitors against other kinases with mutated gatekeeper residues., Ponatinib is a novel tyrosine kinase inhibitor with potent activity against BCR-ABL with mutations, including T315I, and also against fms-like tyrosine kinase 3. We tested interactions between ponatinib at pharmacologically relevant concentrations of 50 to 200 nmol/L and the MDR-associated ATP-binding cassette (ABC) proteins ABCB1, ABCC1, and ABCG2. Ponatinib enhanced uptake of substrates of ABCG2 and ABCB1, but not ABCC1, in cells overexpressing these proteins, with a greater effect on ABCG2 than on ABCB1. Ponatinib potently inhibited [(125)I]-IAAP binding to ABCG2 and ABCB1, indicating binding to their drug substrate sites, with IC(50) values of 0.04 and 0.63 umol/L, respectively. Ponatinib stimulated ABCG2 ATPase activity in a concentration-dependent manner and stimulated ABCB1 ATPase activity at low concentrations, consistent with it being a substrate of both proteins at pharmacologically relevant concentrations. The ponatinib IC(50) values of BCR-ABL-expressing K562 cells transfected with ABCB1 and ABCG2 were approximately the same as and 2-fold higher than that of K562, respectively, consistent with ponatinib being a substrate of both proteins, but inhibiting its own transport, and resistance was also attenuated to a small degree by ponatinib-induced downregulation of ABCB1 and ABCG2 cell-surface expression on resistant K562 cells. Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. Combinations of ponatinib and chemotherapy drugs warrant further testing.
Record name Ponatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ponatinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ponatinib

CAS RN

943319-70-8
Record name Ponatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943319-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ponatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ponatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4340891KFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ponatinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ponatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240214
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The title compound was synthesized in a manner similar to that described for Example 14, from 3-ethynylimidazo[1,2-b]pyridazine and 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Prepared as described in Example 2). The product was obtained as a solid: 533 m/z (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponatinib
Reactant of Route 2
Reactant of Route 2
Ponatinib
Reactant of Route 3
Reactant of Route 3
Ponatinib
Reactant of Route 4
Reactant of Route 4
Ponatinib
Reactant of Route 5
Ponatinib
Reactant of Route 6
Ponatinib

Citations

For This Compound
18,000
Citations
F Massaro, M Molica, M Breccia - Current cancer drug targets, 2018 - ingentaconnect.com
… Ponatinib was temporarily suspended in 2013 for the … of patient candidates for ponatinib, especially cardiovascular … In this review, clinical trials data about the use of ponatinib in CML …
Number of citations: 63 www.ingentaconnect.com
FH Tan, TL Putoczki, SS Stylli… - OncoTargets and therapy, 2019 - ncbi.nlm.nih.gov
… This review focuses on the available data of ponatinib and its molecular targets for treatment in various cancers, with a discussion on the broader potential of this agent in other cancer …
Number of citations: 143 www.ncbi.nlm.nih.gov
JE Cortes, H Kantarjian, NP Shah… - … England Journal of …, 2012 - Mass Medical Soc
… Moreover, in these preclinical experiments, ponatinib suppressed the emergence of any … characterization of ponatinib as a pan–BCR-ABL inhibitor and suggest that ponatinib may have …
Number of citations: 874 www.nejm.org
GD Miller, BJ Bruno, CS Lim - Biologics: Targets and Therapy, 2014 - Taylor & Francis
… Finally, the efficacy and safety of ponatinib will be discussed, … of ponatinib in therapy will be described and speculated. The majority of this review will focus on the potential of ponatinib …
Number of citations: 113 www.tandfonline.com
JH Lipton, C Chuah, A Guerci-Bresler, G Rosti… - The Lancet …, 2016 - thelancet.com
Background Ponatinib has shown potent activity against chronic myeloid leukaemia that is resistant to available treatment, although it is associated with arterial occlusion. We …
Number of citations: 253 www.thelancet.com
P Jain, H Kantarjian, E Jabbour… - The Lancet …, 2015 - thelancet.com
… -phase CML and treated them with oral ponatinib once a day. Patients enrolled before July … ponatinib, we started all patients on aspirin 81 mg daily and reduced the dose of ponatinib to …
Number of citations: 105 www.thelancet.com
JF Gainor, BA Chabner - The Oncologist, 2015 - academic.oup.com
… initially observed in the phase I study of ponatinib [4]. However, a … Additional follow-up from these ponatinib trials has since … to abruptly withdraw ponatinib from the market in October …
Number of citations: 65 academic.oup.com
JE Cortes, DW Kim, J Pinilla-Ibarz… - Blood, The Journal …, 2018 - ashpublications.org
… substantial responses to ponatinib in this heavily pretreated … Parallel to the high response rates to ponatinib in patients … data on the efficacy and safety of ponatinib in the PACE trial, ∼…
Number of citations: 460 ashpublications.org
JE Cortes, DW Kim, J Pinilla-Ibarz, P Le Coutre… - Blood, 2014 - Elsevier
… Conclusions: Ponatinib continues to exhibit deep and durable responses in heavily … A dose-ranging trial of ponatinib in refractory CML to evaluate benefit/risk is being planned. …
Number of citations: 66 www.sciencedirect.com
A Gover-Proaktor, G Granot, S Shapira… - Leukemia & …, 2017 - Taylor & Francis
… cells (HUVECs) to ponatinib induces apoptosis as well as … ponatinib had a deleterious effect on endothelial progenitor cell (EPC) function. We further demonstrated that ponatinib…
Number of citations: 51 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.